molecular formula C9H13ClN4S B2591430 N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine CAS No. 400074-30-8

N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

Cat. No.: B2591430
CAS No.: 400074-30-8
M. Wt: 244.74
InChI Key: DUCDEGHOPRUXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as alkylation, chlorination, and thiolation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors and automated systems to enhance productivity and safety.

Chemical Reactions Analysis

Types of Reactions

N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N4-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,4-diaminopyrimidine: A related pyrimidine derivative with similar chemical properties.

    N~4~-allyl-2,4-diaminopyrimidine: Another compound with an allyl group attached to the pyrimidine ring.

Uniqueness

N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-chloro-2-N-methyl-5-methylsulfanyl-4-N-prop-2-enylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4S/c1-4-5-12-8-6(15-3)7(10)13-9(11-2)14-8/h4H,1,5H2,2-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCDEGHOPRUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.